An In-depth Technical Guide to 3-Ethylpiperidin-4-ol: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-Ethylpiperidin-4-ol: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of 3-Ethylpiperidin-4-ol, a substituted piperidine derivative of interest to researchers and professionals in drug discovery and chemical synthesis. Due to its specific substitution pattern, this molecule is not widely commercially available, making a thorough understanding of its synthesis and properties crucial for its application in research. This document delves into the stereochemical intricacies of the molecule, its predicted physicochemical properties, a detailed, scientifically-grounded protocol for its synthesis, and a discussion of its potential applications based on the known bioactivities of related compounds.
Molecular Structure and Chemical Identity
3-Ethylpiperidin-4-ol is a heterocyclic organic compound featuring a piperidine ring substituted with an ethyl group at the 3-position and a hydroxyl group at the 4-position. The presence of two stereocenters at these positions gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers can be grouped into two diastereomeric pairs: the cis isomers ((3R,4S) and (3S,4R)) and the trans isomers ((3R,4R) and (3S,4S)).
The relative orientation of the ethyl and hydroxyl groups significantly influences the molecule's three-dimensional conformation and, consequently, its biological activity and physical properties. The piperidine ring typically adopts a chair conformation to minimize steric strain. In the cis isomer, one substituent is in an axial position while the other is equatorial. In the trans isomer, both substituents can be in equatorial positions, which is generally the more stable conformation.
Visualization of the Chemical Structure and Stereoisomers:
Caption: General structure of 3-Ethylpiperidin-4-ol with stereocenters marked.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 3-Ethylpiperidin-4-ol, the following properties are predicted based on its structure and data from closely related analogs such as 1-Ethyl-3-piperidinol and N-Ethyl-4-hydroxypiperidine.[1][2][3][4]
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C7H15NO | - |
| Molecular Weight | 129.20 g/mol | - |
| CAS Number | Not assigned | - |
| Boiling Point | ~210-220 °C at 760 mmHg | Based on N-Ethyl-4-hydroxypiperidine[4] |
| Melting Point | Not available (likely a low-melting solid or a viscous liquid) | - |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol) | Based on the presence of polar functional groups |
| pKa (of the amine) | ~9-10 | Typical for secondary amines in a piperidine ring |
Synthesis of 3-Ethylpiperidin-4-ol: A Practical Approach
The most logical and scientifically sound approach to synthesize 3-Ethylpiperidin-4-ol is through the reduction of a suitable precursor, 3-Ethyl-4-piperidone. The synthesis can be envisioned as a two-step process, starting from commercially available materials.
Synthetic Scheme:
Caption: Overall synthetic workflow for 3-Ethylpiperidin-4-ol.
Step 1: Synthesis of a Protected 3-Ethyl-4-piperidone (Hypothetical)
As 3-Ethyl-4-piperidone hydrochloride is commercially available, this step may be bypassed.[5] However, for a more comprehensive understanding, a plausible synthesis is outlined. A common method for synthesizing 3-substituted-4-piperidones is through a Mannich-type reaction or a Dieckmann condensation followed by alkylation. For the purpose of this guide, we will assume the availability of a suitable N-protected 3-ethyl-4-piperidone as the starting material for the key reduction step. The nitrogen of the piperidine ring is often protected (e.g., with a Boc or Cbz group) to prevent side reactions during subsequent steps.
Step 2: Stereoselective Reduction of N-Boc-3-ethyl-4-piperidone
The reduction of the ketone at the 4-position is a critical step that can lead to the formation of either the cis or trans diastereomer of 3-Ethylpiperidin-4-ol. The choice of reducing agent plays a crucial role in the stereochemical outcome.
-
For the synthesis of the cis-isomer: Bulky reducing agents, such as L-Selectride®, are known to favor attack from the less hindered face of the ketone, leading to the formation of the cis-alcohol.
-
For the synthesis of the trans-isomer: Less sterically demanding reducing agents, such as sodium borohydride (NaBH4), often result in the thermodynamically more stable trans-alcohol.
Experimental Protocol: Synthesis of trans-3-Ethylpiperidin-4-ol
This protocol is adapted from general procedures for the reduction of 4-piperidones.[6][7][8]
Materials:
-
N-Boc-3-ethyl-4-piperidone (1.0 eq)
-
Sodium borohydride (NaBH4) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of N-Boc-3-ethyl-4-piperidone in methanol (0.1 M) at 0 °C (ice bath), add sodium borohydride portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-trans-3-ethylpiperidin-4-ol.
Step 3: Deprotection of the Piperidine Nitrogen
The final step is the removal of the Boc protecting group to yield the free amine.
Experimental Protocol: Deprotection
Materials:
-
N-Boc-trans-3-ethylpiperidin-4-ol (1.0 eq)
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc-trans-3-ethylpiperidin-4-ol in a minimal amount of 1,4-dioxane.
-
Add an excess of 4 M HCl in 1,4-dioxane and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of trans-3-Ethylpiperidin-4-ol.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Spectroscopic Characterization (Predicted)
The following are predicted spectral data for 3-Ethylpiperidin-4-ol based on the analysis of related structures.[9][10][11][12][13][14][15]
¹H NMR (in D₂O):
-
δ 3.0-3.5 (m): Protons on the carbons adjacent to the nitrogen (C2 and C6).
-
δ 3.6-4.0 (m): Proton on the carbon bearing the hydroxyl group (C4). The multiplicity and coupling constants will depend on the cis or trans configuration.
-
δ 1.5-2.2 (m): Protons on the piperidine ring (C3 and C5) and the methylene group of the ethyl substituent.
-
δ 0.9-1.1 (t): Methyl protons of the ethyl group.
¹³C NMR (in D₂O):
-
δ 65-75: Carbon bearing the hydroxyl group (C4).
-
δ 40-55: Carbons adjacent to the nitrogen (C2 and C6).
-
δ 30-45: Carbon bearing the ethyl group (C3).
-
δ 20-30: Methylene carbon of the ethyl group and the C5 carbon of the piperidine ring.
-
δ 10-15: Methyl carbon of the ethyl group.
IR Spectroscopy (neat or KBr pellet):
-
3200-3500 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.
-
3100-3300 cm⁻¹ (medium): N-H stretching vibration of the secondary amine.
-
2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.
-
1050-1150 cm⁻¹ (strong): C-O stretching vibration of the secondary alcohol.
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 129.
-
Major Fragmentation Peaks: Loss of water (M-18), loss of an ethyl group (M-29), and fragmentation of the piperidine ring.
Potential Applications in Drug Discovery
Visualization of Research Areas for Piperidine Derivatives:
Caption: Potential therapeutic areas for 3-alkyl-4-hydroxypiperidine derivatives.
Key areas of interest include:
-
Central Nervous System (CNS) Agents: The piperidine nucleus is a core component of many CNS-active drugs, including analgesics and antipsychotics.[16] The specific substitution pattern of 3-Ethylpiperidin-4-ol could be explored to develop novel ligands for various receptors and transporters in the brain.
-
Antimicrobial Agents: Piperidine derivatives have been investigated for their antibacterial and antifungal properties.[19] 3-Ethylpiperidin-4-ol could serve as a starting point for the synthesis of new antimicrobial compounds.
-
Enzyme Inhibitors: Substituted piperidines are known to act as inhibitors of various enzymes. The stereochemistry of 3-Ethylpiperidin-4-ol can be systematically varied to probe the active sites of target enzymes with high specificity.[20]
Conclusion
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